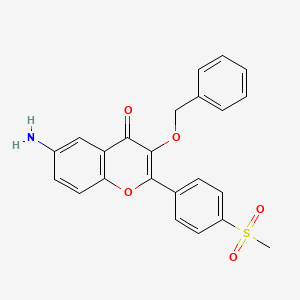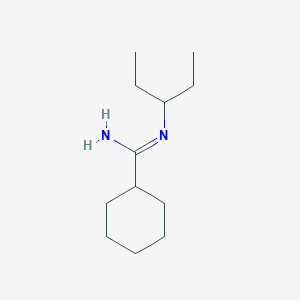![molecular formula C11H21NO3 B13880180 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes a 1,4-dioxane moiety and a hydroxyl group at the 8th position. The compound also contains a methylaminoethyl side chain, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the methylaminoethyl side chain. One common method involves the reaction of cyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then reacted with appropriate reagents to introduce the hydroxyl group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives .
科学的研究の応用
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
作用機序
The mechanism of action of 8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The methylaminoethyl side chain can interact with biological receptors, leading to various physiological effects. The compound may also interfere with specific biochemical pathways, resulting in its observed biological activities .
類似化合物との比較
Similar Compounds
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol: This compound has a similar spirocyclic structure but with a methyl group instead of the methylaminoethyl side chain.
1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound contains a thiaza ring and is studied for its anti-ulcer activity.
Uniqueness
8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
8-[2-(methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H21NO3/c1-12-7-6-10(13)2-4-11(5-3-10)14-8-9-15-11/h12-13H,2-9H2,1H3 |
InChIキー |
AFKBPGKUXVNYAQ-UHFFFAOYSA-N |
正規SMILES |
CNCCC1(CCC2(CC1)OCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



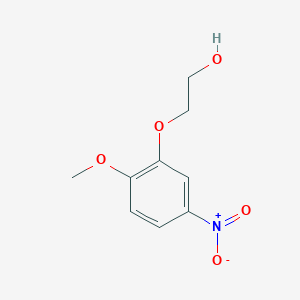
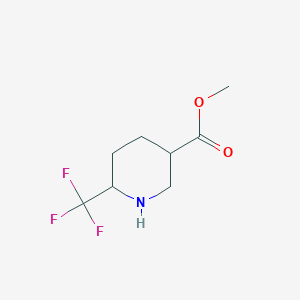
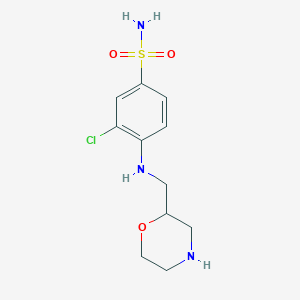
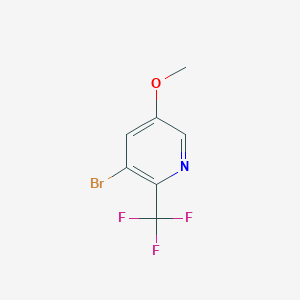
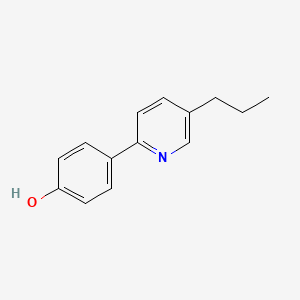
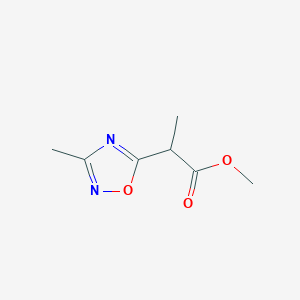
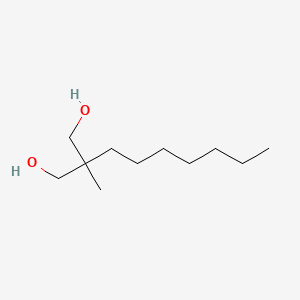
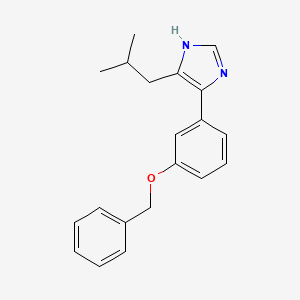
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
